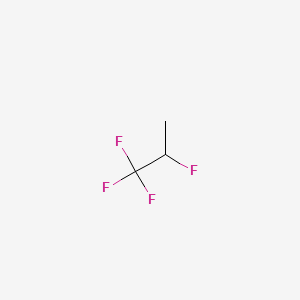

1,1,1,2-Tetrafluoropropane

Description

Thermodynamic Properties

FC-254eb exhibits favorable refrigeration performance:

Its low enthalpy of vaporization and high critical pressure make it viable for organic Rankine cycles (ORCs) and geothermal energy systems.

Environmental Impact

| Metric | Value | Significance | |

|---|---|---|---|

| ODP | 0 | Non-ozone-depleting | |

| GWP (100-year) | Moderate | Higher than HFOs but lower than older HFCs |

FC-254eb’s GWP is less than R134a (1,430 vs. 1,300), but its use is regulated under the Kigali Amendment to the Montreal Protocol.

Chemical Classification and Structural Taxonomy

Structural Characteristics

FC-254eb’s structure consists of a propane backbone with fluorine atoms at positions 1 (three fluorines) and 2 (one fluorine). This arrangement minimizes steric hindrance, enhancing stability and volatility.

| Isomer | Structure | Relevance | |

|---|---|---|---|

| This compound | CH₂F-CF₃ | Primary industrial form | |

| 1,1,1,3-Tetrafluoropropane | CF₃-CH₂-CHF₂ | Less common |

Nomenclature and Classification

- IUPAC Name : this compound.

- Family : Fluoroalkanes (perfluoroalkanes with partial fluorination).

- Related Compounds :

Research Scope and Methodological Frameworks

Properties

IUPAC Name |

1,1,1,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4/c1-2(4)3(5,6)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEMUVRCEAELBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503373 | |

| Record name | 1,1,1,2-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-48-7 | |

| Record name | 1,1,1,2-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2-Tetrafluoropropane (FC-254eb) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Gas-Phase Catalytic Fluorination

Gas-phase reactions employing HF and chlorinated precursors represent a cornerstone of large-scale production. In CN103449962B, 2-chloro-3,3,3-trifluoropropene (CF₃CCl=CH₂) undergoes fluorination with HF at 50–100°C and 0.3–1.0 MPa in the presence of a fluorination catalyst (e.g., SbCl₅). The molar ratio of HF to substrate (3:1 to 10:1) ensures complete chlorine substitution, yielding 2-chloro-1,1,1,2-tetrafluoropropane (CF₃CFClH) as an intermediate. While this patent focuses on a chlorinated analog, analogous conditions may apply to 1,1,1,2-tetrafluoropropane synthesis by adjusting the starting material to a propane backbone with fewer chlorine substituents.

Liquid-Phase Reactions with Solvent Systems

Liquid-phase methods enhance reaction control, particularly for heat-sensitive intermediates. CN112778079A details a process where 2,3-dichloro-1,1,1-trifluoropropane (CF₃CCl₂CH₂Cl) reacts with HF in a solvent (e.g., dichloromethane) at 180°C and 0.8 MPa. A chromium-based catalyst facilitates sequential fluorination, achieving 75.4% yield of 2-chloro-1,1,1,2-tetrafluoropropane. This approach’s scalability is limited by solvent recovery costs but offers superior selectivity compared to gas-phase methods.

Dehydrochlorination and Byproduct Management

Catalytic Dehydrochlorination

Post-fluorination, dehydrochlorination removes residual chlorine atoms. For example, 2-chloro-1,1,1,2-tetrafluoropropane (CF₃CFClH) is treated with aqueous KOH at 80°C, producing this compound and HCl. CN112778079A reports a 99.5% purity product after photochlorination and rectification, though competing pathways generate byproducts like 2,3,3,3-tetrafluoropropene (CF₃CF=CH₂).

Byproduct Mitigation Strategies

Byproducts such as trifluoropropenes and unsaturated hydrocarbons necessitate purification steps. Adsorption on molecular sieves or fractional distillation under vacuum (e.g., −78°C) isolates this compound from mixtures. In CN103449962B, alkali washing (NaOH) neutralizes residual HF, while rectification columns separate high-boiling impurities.

Catalytic Systems and Process Optimization

Antimony-Based Catalysts

Antimony pentachloride (SbCl₅) and supported Sb-F complexes dominate industrial fluorination. These catalysts operate optimally at 50–100°C, with a substrate-to-catalyst molar ratio of 0.2–0.7:1. Prolonged exposure to HF deactivates SbCl₅, necessitating periodic regeneration via chlorine treatment.

Chromium and Nickel Alloys

Fixed-bed reactors using chromium-coated Inconel625 alloys withstand corrosive HF environments at elevated temperatures (350°C). CN112778079A demonstrates a 20-second contact time in such systems, achieving 75% conversion with minimal catalyst erosion.

Comparative Analysis of Synthesis Routes

The table below contrasts two primary methods for fluorinated propane synthesis:

Gas-phase methods offer higher yields and simpler setups, while liquid-phase systems provide finer control over exothermic reactions.

Emerging Technologies and Research Directions

Recent advances include microwave-assisted fluorination and ionic liquid solvents, which reduce reaction times and HF consumption. For instance, the ACS Journal of Organic Chemistry highlights rhodium-catalyzed transannulation for fluorinated heterocycles, though this remains exploratory for propane derivatives.

Chemical Reactions Analysis

1,1,1,2-Tetrafluoropropane undergoes various chemical reactions:

Oxidation: It can be oxidized to form carbonyl compounds such as aldehydes and ketones.

Reduction: Reduction reactions can convert it into less fluorinated hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles like chlorine or bromine.

Common Reagents and Conditions: Common reagents include hydrogen fluoride, potassium hydroxide, and various metal halides. Reaction conditions often involve elevated temperatures and pressures to facilitate the reactions.

Major Products: Major products formed from these reactions include partially fluorinated hydrocarbons, carbonyl compounds, and halogenated derivatives.

Scientific Research Applications

Refrigeration and Air Conditioning

1,1,1,2-Tetrafluoropropane is primarily used as a refrigerant in cooling systems. It serves as a replacement for ozone-depleting substances like chlorofluorocarbons (CFCs). Its low toxicity and non-flammability make it an ideal candidate for domestic and commercial refrigeration applications.

Case Study: Automotive Air Conditioning

In automotive air conditioning systems, HFC-134a has been widely adopted due to its efficiency and lower environmental impact compared to previous refrigerants. Studies have shown that vehicles using HFC-134a exhibit improved energy efficiency while maintaining effective cooling performance under varying operational conditions .

Propellant in Aerosol Products

Another significant application of this compound is as a propellant in aerosol formulations. It is commonly used in products such as:

- Inhalers : HFC-134a acts as a propellant in metered-dose inhalers (MDIs) for asthma medications. Its efficacy in delivering drugs effectively to the lungs has been well-documented .

- Household Products : Many household cleaners and personal care products utilize HFC-134a due to its ability to create a fine mist and its compatibility with various formulations.

Case Study: Inhaler Performance

Research conducted on inhalers using HFC-134a has demonstrated that it provides consistent dosing and improved patient outcomes compared to older propellants. Clinical trials indicate that patients experience better control of asthma symptoms when using inhalers with this compound .

Industrial Solvent

The compound is also being explored as an organic solvent in various industrial applications. Its properties allow it to dissolve a wide range of materials without leaving harmful residues.

Applications in Cleaning

HFC-134a is utilized in precision cleaning processes for electronic components and optical devices. Its effectiveness in removing oils and contaminants without damaging sensitive materials makes it valuable in high-tech manufacturing environments .

Research Applications

In scientific research, this compound is employed in various experimental setups:

- Particle Detection : It is used in resistive plate chamber particle detectors at facilities like the Large Hadron Collider (LHC). The compound's properties contribute to the detection of charged particles by providing a suitable medium for ionization .

Case Study: Particle Physics Experiments

Experiments at the LHC have utilized HFC-134a for its low viscosity and high dielectric strength, allowing for precise measurements of particle interactions. This application underscores the compound's versatility beyond conventional uses .

Environmental Considerations

While this compound has a low ozone depletion potential (ODP), it does possess a significant global warming potential (GWP) of 1430 over a 100-year period. This aspect has led to ongoing research into alternatives with reduced environmental impact.

Table: Comparison of Refrigerants

| Refrigerant | ODP | GWP | Common Uses |

|---|---|---|---|

| This compound (HFC-134a) | 0 | 1430 | Refrigeration, aerosols |

| Chlorofluorocarbon (CFC-12) | 0.82 | 10900 | Refrigeration |

| Hydrofluorocarbon (HFO-1234yf) | 0 | <1 | Refrigeration (low GWP alternative) |

Mechanism of Action

The mechanism of action of 1,1,1,2-tetrafluoropropane involves its interaction with various molecular targets:

Molecular Targets: It interacts with enzymes and proteins, affecting their structure and function.

Pathways Involved: It can influence metabolic pathways by altering enzyme activity and substrate availability.

Comparison with Similar Compounds

Table 1: Structural and Environmental Profiles

Key Differences

Environmental Impact :

- This compound has zero ODP and low GWP, making it environmentally preferable to HFC-245fa (high GWP) and HCFC-244bb (moderate ODP) .

- HFO-1234yf, a fluorinated olefin, surpasses all three with a GWP <1, driving its adoption in automotive systems .

Synthesis and Isolation :

- This compound is challenging to isolate due to azeotrope formation with 1,1,1,2,3-pentafluoropropane during hydrogenation processes .

- HCFC-244bb is synthesized via liquid-phase fluorination of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) using SbF₅ catalysts , whereas HFO-1234yf is derived from HCFC-244bb through dehydrochlorination .

Thermodynamic Properties :

- Boiling Points : HCFC-244bb (−18.5°C) and HFO-1234yf (−29.4°C) exhibit lower boiling points than this compound (~−22°C), enhancing their utility in low-temperature refrigeration .

- Enthalpy of Vaporization : this compound’s low enthalpy (~22 kJ/mol) renders it less efficient than HFC-245fa (~26 kJ/mol) in heat transfer applications .

Industrial and Regulatory Considerations

Table 2: Industrial Use and Regulatory Status

| Compound | Industrial Relevance | Regulatory Status |

|---|---|---|

| This compound | Limited due to separation challenges | Compliant with Kigali Amendment |

| HFC-245fa | Widely used in foam blowing | Phasedown under Montreal Protocol |

| HCFC-244bb | Critical intermediate for HFO-1234yf | Restricted due to chlorine content |

| HFO-1234yf | Dominant in automotive AC systems | EPA-approved, low-GWP |

Catalytic Behavior :

- HCFC-244bb synthesis requires precise catalyst ratios (SbF₅:fluoride salt = 1:0.1–3) and HF excess to minimize byproducts like 1,1-difluoropropene .

- In contrast, HFC-245fa production involves gas-phase fluorination with higher energy input .

Regulatory Pressures :

- This compound’s low GWP aligns with global HFC phasedown mandates, but its technical limitations hinder widespread adoption .

- HCFC-244bb faces restrictions due to chlorine content, necessitating conversion to chlorine-free HFO-1234yf for compliance .

Research Findings and Challenges

Separation Techniques :

- Activated carbon adsorption effectively isolates HCFO-1233xf impurities from HCFC-244bb, achieving >99% purity for downstream HFO-1234yf synthesis .

- Distillation remains ineffective for separating this compound from pentafluoropropanes due to azeotropes .

Catalyst Longevity :

- High-purity HCFO-1233xf feedstock extends SbF₅ catalyst life during HCFC-244bb production, reducing chlorine-induced deactivation .

Environmental Trade-offs :

- While this compound has favorable ODP/GWP, its lower thermodynamic efficiency compared to HFO-1234yf and HFC-245fa limits its market penetration .

Biological Activity

1,1,1,2-Tetrafluoropropane (also known as HFC-134a) is a halogenated hydrocarbon with the molecular formula C₃H₄F₄. It is primarily used as a refrigerant and propellant in various applications due to its favorable thermodynamic properties. However, understanding its biological activity is crucial for assessing its potential environmental and health impacts.

Research indicates that halogenated hydrocarbons like this compound can interact with biological systems through various mechanisms:

- Enzyme Interaction : Studies have shown that halogenated compounds can influence enzyme activity, potentially altering metabolic pathways in organisms.

- Cell Membrane Disruption : The presence of fluorine atoms may affect the lipid bilayer of cell membranes, leading to changes in permeability and cellular function .

Toxicological Studies

Several studies have explored the toxicological effects of this compound:

- Acute Toxicity : Research has demonstrated that high concentrations can lead to respiratory distress and neurological effects in laboratory animals .

- Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects and endocrine disruption in mammals .

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of this compound highlighted its persistence in the atmosphere and potential for bioaccumulation. The research indicated that while it is less harmful than some other halogenated compounds, it still poses risks to aquatic life due to its volatility and solubility in water .

Case Study 2: Occupational Exposure

A case study examining workers in industries using this compound revealed instances of respiratory issues linked to inhalation exposure. Monitoring programs showed elevated levels of the compound in air samples collected from manufacturing facilities .

Comparative Biological Activity with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity Insights |

|---|---|---|

| 1,1,1-Trifluoropropane | One less fluorine atom | Lower toxicity; primarily used as a solvent |

| 2-Chloro-1,1,1,2-tetrafluoropropane | Chlorine substitution | Higher reactivity; noted for potential endocrine disruption |

| 3-Bromo-1,1,2,2-tetrafluoropropane | Bromine addition | Increased toxicity; significant enzyme interaction effects |

Synthesis and Characterization

The synthesis of this compound typically involves fluorination reactions. Characterization techniques such as NMR spectroscopy have been employed to confirm the molecular structure and purity of synthesized samples .

Regulatory Considerations

Due to its potential environmental impacts and biological activity, regulatory bodies have begun to scrutinize the use of this compound. The EU REACH regulation classifies it under substances of very high concern due to its bioaccumulative properties .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1,1,2-tetrafluoropropane, and how are impurities controlled during synthesis?

- Methodological Answer : this compound (HFC-254eb) is synthesized via catalytic dehydrohalogenation of chlorinated precursors like 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb). This involves vapor-phase reactions using catalysts such as Cr₂O₃/Al₂O₃ or liquid-phase reactions with caustic solutions (e.g., NaOH) to remove HCl . Impurity control is achieved through fractional distillation and inline gas chromatography (GC) to monitor intermediates like halogenated propenes/propynes .

Q. What analytical techniques are recommended for characterizing this compound purity and structural confirmation?

- Methodological Answer : Use GC-MS for purity assessment and quantification of halogenated byproducts. Structural confirmation requires FTIR for functional group analysis (C-F stretching at 1100–1250 cm⁻¹) and ¹⁹F NMR to resolve fluorine environments (e.g., δ -70 to -80 ppm for CF₃ groups) .

Q. How can thermodynamic properties (e.g., vapor pressure, phase equilibria) of this compound be modeled experimentally and computationally?

- Methodological Answer : Experimentally, vapor-liquid equilibria (VLE) are measured using static or recirculating apparatus. The Peng-Robinson equation of state (PR EoS) with Wong-Sandler mixing rules provides accurate computational predictions for phase behavior, validated against empirical data .

Advanced Research Questions

Q. How do competing decomposition pathways (e.g., C-Cl vs. C-F bond cleavage) influence the stability of this compound under extreme conditions?

- Methodological Answer : Infrared multiphoton dissociation (IRMPD) studies reveal competitive dissociation pathways. Kinetic analysis via time-resolved spectroscopy and quantum mechanical calculations (e.g., DFT) can quantify activation barriers for C-Cl rupture (~250 kJ/mol) versus three-centered HCl elimination (~180 kJ/mol) .

Q. What strategies resolve contradictions in reported phase equilibria data for this compound mixtures?

- Methodological Answer : Discrepancies often arise from non-ideal mixing rules. Apply the PR EoS with advanced mixing rules (e.g., Huron-Vidal) and validate against high-precision VLE data. Monte Carlo simulations further refine interactions in binary/ternary systems .

Q. How can catalytic efficiency in dehydrohalogenation reactions be optimized for this compound synthesis?

- Methodological Answer : Screen catalysts (e.g., fluorinated Cr₂O₃, zeolites) using design-of-experiments (DoE) frameworks. Reaction parameters (temperature: 200–300°C, pressure: 1–5 bar) are optimized via response surface methodology (RSM) to maximize yield (>90%) and minimize coke formation .

Q. What computational models best predict the environmental impact (e.g., GWP, ODP) of this compound?

- Methodological Answer : Use the Atmospheric and Global Environmental Change (AGEC) model to calculate radiative efficiency and atmospheric lifetime. Compare with analogs (e.g., HFC-134a) using structure-activity relationships (SARs) for ODP estimation. Experimental FTIR cross-sections validate absorption bands for radiative forcing .

Methodological Notes

- Synthesis : Prioritize vapor-phase catalysis for scalability; liquid-phase methods suit small-scale kinetic studies .

- Safety : Handle with inert gas lines and corrosion-resistant reactors (Hastelloy C-276) due to HF/HCl byproducts .

- Data Validation : Cross-reference computational models (PR EoS, DFT) with empirical data to mitigate discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.